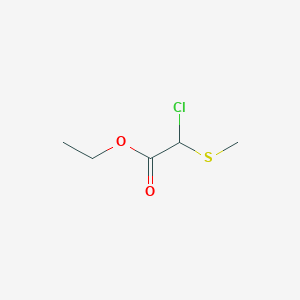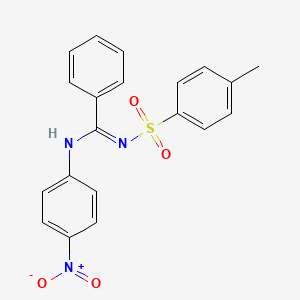![molecular formula C13H7Cl3I2N2O B1657357 2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol CAS No. 5637-87-6](/img/structure/B1657357.png)
2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol
Overview
Description
2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as iodochlorhydroxyphenylbenzohydrazide (ICPB) and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol is not well understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that ICPB may inhibit the activity of certain enzymes involved in the replication of viruses and bacteria.
Biochemical and Physiological Effects:
2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to inhibit the replication of certain viruses and bacteria. Additionally, ICPB has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol in lab experiments is its broad range of potential applications. This compound has been shown to exhibit activity against various types of cancer cells, viruses, and bacteria. However, one of the limitations of using ICPB is its potential toxicity. This compound has been shown to exhibit cytotoxicity in certain cell lines, and further studies are needed to determine its safety in vivo.
Future Directions
There are many potential future directions for research on 2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol. One area of research could focus on the development of new synthesis methods that could improve the yield and purity of ICPB. Another area of research could focus on the development of new derivatives of ICPB that could exhibit improved activity against cancer cells, viruses, and bacteria. Additionally, further studies are needed to determine the safety and efficacy of ICPB in vivo, which could lead to the development of new treatments for various diseases.
Scientific Research Applications
2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2,4-diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3I2N2O/c14-7-2-9(15)12(10(16)3-7)20-19-5-6-1-8(17)4-11(18)13(6)21/h1-5,20-21H/b19-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUSTQGUCWEUQK-PTXOJBNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN=CC2=C(C(=CC(=C2)I)I)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)N/N=C/C2=C(C(=CC(=C2)I)I)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3I2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417008 | |
| Record name | AC1NSY78 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol | |
CAS RN |
5637-87-6 | |
| Record name | AC1NSY78 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[(Methylsulfanyl)methyl]-L-cysteine](/img/structure/B1657274.png)







![4-acetamido-N-[(E)-(4-hydroxy-3-methoxy-phenyl)methyleneamino]benzamide](/img/structure/B1657287.png)




